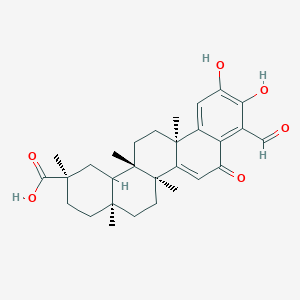

3\',5\'-cyclic GMP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

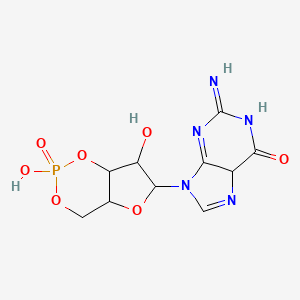

Cyclic guanosine monophosphate is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger much like cyclic adenosine monophosphate. Cyclic guanosine monophosphate is involved in various physiological processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate to cyclic guanosine monophosphate. Peptide hormones such as atrial natriuretic factor activate membrane-bound guanylate cyclase, while soluble guanylate cyclase is typically activated by nitric oxide to stimulate cyclic guanosine monophosphate synthesis .

Industrial Production Methods: A microbial-based method has been developed to prepare cyclic dinucleotides, including cyclic guanosine monophosphate, by engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a unified and simple process involving a STING affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclic guanosine monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is also involved in signal transduction processes controlled by generating enzymes such as guanylate cyclase and degrading enzymes like phosphodiesterases .

Common Reagents and Conditions: Common reagents used in the reactions involving cyclic guanosine monophosphate include nitric oxide, which activates soluble guanylate cyclase, and peptide hormones like atrial natriuretic factor, which activate membrane-bound guanylate cyclase .

Major Products Formed: The major products formed from the reactions involving cyclic guanosine monophosphate include various cyclic nucleotide-gated ion channels, cyclic guanosine monophosphate-dependent protein kinases, and cyclic guanosine monophosphate-regulated phosphodiesterases .

Wissenschaftliche Forschungsanwendungen

Cyclic guanosine monophosphate is a unique second messenger molecule formed in different cell types and tissues. It targets a variety of downstream effector molecules, eliciting a broad range of cellular effects. Its production is triggered by the stimulation of either soluble guanylate cyclase or particulate guanylate cyclase. The cyclic guanosine monophosphate pathway regulates not only the cardiovascular system but also the kidney, lung, liver, and brain functions. It is involved in the pathogenesis of fibrosis, inflammation, neurodegeneration, and infectious diseases such as malaria .

Wirkmechanismus

Cyclic guanosine monophosphate acts as a second messenger by activating intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. Through protein kinase activation, cyclic guanosine monophosphate can relax smooth muscle tissues. In blood vessels, the relaxation of vascular smooth muscles leads to vasodilation and increased blood flow. At presynaptic terminals in the striatum, cyclic guanosine monophosphate controls the efficacy of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Cyclic guanosine monophosphate is often compared with cyclic adenosine monophosphate, another cyclic nucleotide that acts as a second messenger. While both cyclic guanosine monophosphate and cyclic adenosine monophosphate are involved in signal transduction, they have different molecular targets and pathways. Cyclic guanosine monophosphate-specific phosphodiesterases (such as phosphodiesterase 5, 6, and 9) show strong specificity for cyclic guanosine monophosphate as a substrate, whereas cyclic adenosine monophosphate-specific phosphodiesterases (such as phosphodiesterase 4, 7, and 8) show specificity for cyclic adenosine monophosphate. Dual-specificity phosphodiesterases (such as phosphodiesterase 1, 2, 3, 10, and 11) can hydrolyze both cyclic nucleotides .

Eigenschaften

Molekularformel |

C10H12N5O7P |

|---|---|

Molekulargewicht |

345.21 g/mol |

IUPAC-Name |

9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one |

InChI |

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-6,9,16H,1H2,(H,18,19)(H2,11,14,17) |

InChI-Schlüssel |

UPCLSKXIRZSGIW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2C(C(C(O2)N3C=NC4C3=NC(=N)NC4=O)O)OP(=O)(O1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14801677.png)

![Methyl 5-[6-(2,2-dimethylpropanoyloxymethyl)benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14801685.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801687.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide](/img/structure/B14801691.png)

![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)

![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)

![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)

![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)

![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)

![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)